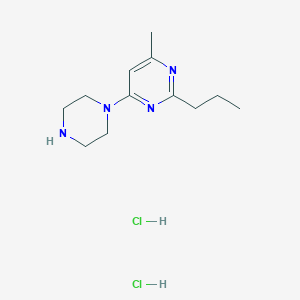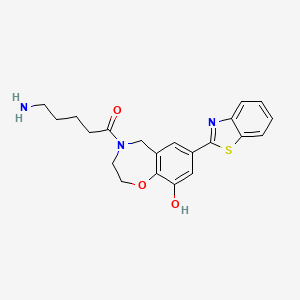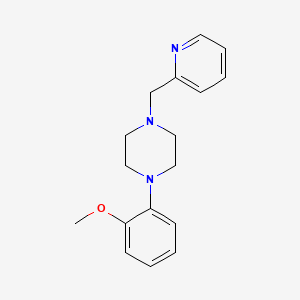
4-methyl-6-(1-piperazinyl)-2-propylpyrimidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-6-(1-piperazinyl)-2-propylpyrimidine dihydrochloride, also known as MPP, is a compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for use in a variety of biochemical and physiological studies. In
科学研究应用
4-methyl-6-(1-piperazinyl)-2-propylpyrimidine dihydrochloride has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. One of the primary uses of this compound is in the study of the dopamine transporter, which is a protein that plays a critical role in the regulation of dopamine levels in the brain. This compound has also been used in studies on the effects of drugs on the cardiovascular system, as well as in studies on the effects of cancer drugs on tumor growth.
作用机制
4-methyl-6-(1-piperazinyl)-2-propylpyrimidine dihydrochloride works by binding to the dopamine transporter protein and inhibiting its function. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and mood. This compound has also been shown to have an effect on the cardiovascular system, although the exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to increase dopamine levels in the brain, which can lead to changes in behavior and mood. This compound has also been shown to have an effect on the cardiovascular system, although the exact mechanism of action is not yet fully understood.
实验室实验的优点和局限性
One of the primary advantages of using 4-methyl-6-(1-piperazinyl)-2-propylpyrimidine dihydrochloride in lab experiments is its unique chemical structure, which makes it an attractive candidate for use in a variety of biochemical and physiological studies. However, there are also limitations to using this compound in lab experiments, including the fact that it can be difficult to obtain in large quantities and that it can be expensive.
未来方向
There are many potential future directions for research on 4-methyl-6-(1-piperazinyl)-2-propylpyrimidine dihydrochloride. One area of interest is the development of new drugs that target the dopamine transporter protein, which could have potential applications in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new cancer drugs that target tumor growth pathways, which could have potential applications in the treatment of a variety of cancers.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for use in a variety of biochemical and physiological studies. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound.
合成方法
4-methyl-6-(1-piperazinyl)-2-propylpyrimidine dihydrochloride can be synthesized using a variety of methods, including the reaction of 4-methyl-6-chloro-2-propylpyrimidine with piperazine in the presence of a base. The resulting compound can then be converted to the dihydrochloride salt form using hydrochloric acid.
属性
IUPAC Name |
4-methyl-6-piperazin-1-yl-2-propylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-3-4-11-14-10(2)9-12(15-11)16-7-5-13-6-8-16;;/h9,13H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWIPWYBVWOEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCNCC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5343825.png)
![3-benzyl-2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5343831.png)
![4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine](/img/structure/B5343840.png)
![7-amino-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5343846.png)
![2-chloro-4-{5-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343853.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)


![4,6-dimethyl-2-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5343901.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343916.png)

![N-{5-[1-cyano-2-(4-methoxyphenyl)vinyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5343932.png)
![2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5343934.png)
